Product packaging for 4,5-diphenoxyphthalonitrile(Cat. No.:CAS No. 147699-63-6)

4,5-diphenoxyphthalonitrile

Cat. No.: B5515073
CAS No.: 147699-63-6
M. Wt: 312.3 g/mol
InChI Key: WLHHJDXXVXXPPI-UHFFFAOYSA-N
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Description

4,5-Diphenoxyphthalonitrile (CAS Registry Number: 206995-45-1) is an organic compound with the molecular formula C₂₀H₁₂N₂O₂ and a molecular weight of 312.32 g/mol . This compound serves as a critical precursor in chemical synthesis, particularly in the field of advanced materials. Its primary research value lies in its use for preparing low-symmetry, phenoxy-substituted phthalocyanines when used in cross-condensation reactions, for example with tetrafluorophthalonitrile in the presence of metal salts like nickel(II) acetate . The resulting metal phthalocyanine complexes are of significant interest due to their unique spectral properties and self-association behavior even at very low concentrations in solutions such as dichloromethane . These characteristics make them promising candidates for applications in organic electronics, nonlinear optics, and as functional dyes. This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12N2O2 B5515073 4,5-diphenoxyphthalonitrile CAS No. 147699-63-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-diphenoxybenzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O2/c21-13-15-11-19(23-17-7-3-1-4-8-17)20(12-16(15)14-22)24-18-9-5-2-6-10-18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHHJDXXVXXPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C(=C2)C#N)C#N)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201277909
Record name 4,5-Diphenoxy-1,2-benzenedicarbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID201277909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147699-63-6
Record name 4,5-Diphenoxy-1,2-benzenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147699-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Diphenoxy-1,2-benzenedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4,5 Diphenoxyphthalonitrile

Precursor Synthesis Strategies for 4,5-Dichlorophthalonitrile (B145054)

4,5-Dichlorophthalonitrile serves as a crucial intermediate in the synthesis of 4,5-diphenoxyphthalonitrile and other derivatives. sigmaaldrich.comchemicalbook.comsigmaaldrich.com Its preparation has been approached through various methods, primarily involving the dehydration of the corresponding diamide.

A common and established method for synthesizing 4,5-dichlorophthalonitrile is through the dehydration of 4,5-dichloro-1,2-benzenedicarboxamide (also known as 4,5-dichlorophthalamide). sigmaaldrich.comchemicalbook.comsigmaaldrich.com This transformation is a key step in converting the amide functional groups into nitrile groups.

Another patented process involves the dehydration of 4,5-dichloro-phthalamide using phosgene in the presence of a tertiary nitrogenous organic base like dry dimethylaniline, often with an inert diluent such as chlorobenzene. google.com In a specific example of this process, approximately one mole of 4,5-dichloro-phthalamide is suspended in about three moles of dry dimethylaniline within an excess of dry chlorobenzene. google.com Phosgene (around 2.2 moles) is then introduced at a controlled rate while maintaining the temperature between 80°C and 90°C, leading to the formation of 4,5-dichlorophthalonitrile. google.com

Beyond the dehydration of amides, alternative strategies exist for the synthesis of phthalonitrile (B49051) derivatives, which can be applied to halogenated variants. Transition-metal catalyzed cyanation reactions represent a modern and efficient alternative to classical methods like the Rosenmund-von Braun reaction. researchgate.net One such method describes the synthesis of substituted phthalonitriles from substituted catechols via their corresponding aryl bistriflates. researchgate.net The displacement of the triflate groups with cyanide ions is achieved in high yields using zinc cyanide and a palladium-1,1'-bis(diphenylphosphino)ferrocene catalyst under mild conditions. researchgate.net This approach is noted for its tolerance of various functional groups. researchgate.net Another palladium-catalyzed method allows for the synthesis of phthalonitriles from o-dibromobenzenes using Zn(CN)₂, tris(dibenzylideneacetone)dipalladium, and 1,1'-bis(diphenylphosphino)ferrocene, also under mild conditions and resulting in high yields. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions for this compound Formation

The formation of this compound from its chlorinated precursor is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is characteristic for aromatic rings bearing strong electron-withdrawing groups, such as the nitrile groups in the phthalonitrile core, which activate the ring towards nucleophilic attack. 4,5-Dichlorophthalonitrile readily undergoes base-catalyzed nucleophilic aromatic substitution with various nucleophiles, including phenols. sigmaaldrich.comchemicalbook.comsigmaaldrich.com

The specific synthesis of this compound involves the reaction of 4,5-dichlorophthalonitrile with phenol (B47542). sigmaaldrich.comchemicalbook.com This reaction requires a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which then displaces the chloride ions on the phthalonitrile ring.

Potassium carbonate (K₂CO₃) is a widely used and effective base in this type of substitution reaction. nih.govscispace.com It is valued for its mild basicity, affordability, non-toxic nature, and ease of handling. scispace.com In the context of the SNAr reaction, potassium carbonate is strong enough to deprotonate phenol, generating the phenoxide nucleophile necessary to attack the electron-deficient aromatic ring of 4,5-dichlorophthalonitrile.

The utility of potassium carbonate as a base is demonstrated in numerous organic syntheses, including N-alkylation, O-alkylation, and carbon-carbon bond-forming reactions. researchgate.netresearchgate.net For instance, it is employed in the synthesis of diaryl ethers from fluoro-nitrobenzenes and piperazine derivatives in DMSO. nih.gov In a reaction analogous to the synthesis of this compound, 4,5-dihexylthiophthalonitrile is prepared from 4,5-dichlorophthalonitrile and hexanethiol using potassium carbonate as the base in DMSO, achieving a 79% yield. nih.gov Besides potassium carbonate, other bases like triethylamine can also be used as deprotonating agents in SNAr reactions involving 4,5-dichlorophthalonitrile. chemintech.ru

Table 1: Base Systems Used in SNAr Reactions with Halogenated Phthalonitriles
BaseRoleTypical Application/SolventReference
Potassium Carbonate (K₂CO₃)Deprotonation of O- and S-nucleophilesSynthesis of ether and thioether phthalonitrile derivatives in DMSO or DMF nih.govnih.gov
Triethylamine (Et₃N)Deprotonation of N-nucleophilesSynthesis of amino-substituted phthalonitriles in THF or DMF chemintech.ru

The success and efficiency of the synthesis of this compound are highly dependent on the optimization of reaction parameters, including the choice of solvent, reaction temperature, and duration. sigmaaldrich.com The goal of optimization is to maximize outputs such as yield and purity while potentially reducing costs. sigmaaldrich.com

Solvent: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base (e.g., K⁺ from K₂CO₃) while not strongly solvating the anionic nucleophile, thus enhancing its reactivity. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are common choices for these reactions. chemintech.runih.govnih.gov For example, the synthesis of 4,5-dihexylthiophthalonitrile is effectively carried out in DMSO. nih.gov

Temperature: The reaction temperature is a critical parameter. SNAr reactions often require elevated temperatures to proceed at a reasonable rate. For reactions involving 4,5-dichlorophthalonitrile with N-containing nucleophiles, temperatures can range from 80°C to 140°C. chemintech.ru The optimal temperature will depend on the specific reactivity of the nucleophile and the stability of the reactants and products.

Time: The reaction time must be sufficient to allow for the complete conversion of the starting materials. Reaction times for SNAr reactions with 4,5-dichlorophthalonitrile can vary significantly, from 30 minutes to over 19 hours, depending on the nucleophile and other conditions. chemintech.ru Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and avoid the formation of byproducts from prolonged heating.

Table 2: General Parameters for SNAr Reaction Optimization
ParameterTypical Range/ChoiceRationaleReference
SolventDMSO, DMF, THFPolar aprotic solvents enhance nucleophilicity and dissolve reactants. chemintech.runih.govnih.gov
Temperature80 - 140 °CProvides sufficient activation energy for the substitution reaction. chemintech.ru
Time0.5 - 20 hoursEnsures reaction completion; determined by monitoring. chemintech.ru

Investigation of Reaction Mechanisms for Diphenoxylation

The formation of this compound from 4,5-dichlorophthalonitrile and phenol is a classic example of a base-catalyzed nucleophilic aromatic substitution reaction. The mechanism proceeds through a stepwise addition-elimination pathway, which is characteristic of SNAr reactions on activated aromatic rings.

The reaction is initiated by the deprotonation of phenol by a suitable base, such as potassium carbonate (K2CO3), to form the more nucleophilic phenoxide ion. This phenoxide then attacks one of the carbon atoms bearing a chlorine atom on the 4,5-dichlorophthalonitrile ring. The presence of the two electron-withdrawing nitrile (-CN) groups on the phthalonitrile ring is crucial as they activate the ring towards nucleophilic attack by stabilizing the negative charge of the intermediate.

This nucleophilic addition results in the formation of a negatively charged intermediate known as a Meisenheimer complex. In this intermediate, the aromaticity of the benzene (B151609) ring is temporarily disrupted. The stability of the Meisenheimer complex is a key factor in the reaction's feasibility. The negative charge is delocalized through resonance, with significant contributions from the ortho and para nitrile groups.

The reaction then proceeds through the elimination of a chloride ion from the Meisenheimer complex, which restores the aromaticity of the ring and forms a mono-substituted intermediate, 4-chloro-5-phenyoxyphthalonitrile. This process is then repeated at the second chlorine-bearing carbon atom with another phenoxide ion to yield the final product, this compound.

Purification Techniques for this compound

The isolation of pure this compound from the reaction mixture is critical for its subsequent use, particularly in the synthesis of well-defined phthalocyanines. The primary methods employed for its purification are column chromatography and recrystallization.

Chromatographic Purification Methods

Column chromatography is a widely used technique for the separation and purification of organic compounds from a mixture. For this compound, this method is effective in removing unreacted starting materials, mono-substituted intermediates, and other by-products.

The choice of the stationary phase and the mobile phase (eluent) is critical for achieving good separation. Silica gel is the most commonly used stationary phase for the purification of phthalonitrile derivatives due to its polarity and ability to separate compounds based on their differential adsorption.

The selection of the eluent system is typically determined empirically, often guided by thin-layer chromatography (TLC) analysis. A common approach is to start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. For a compound like this compound, a mixture of a non-polar solvent such as hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is often employed. The optimal ratio of these solvents is adjusted to achieve a good separation of the desired product from impurities.

A typical column chromatography procedure for the purification of this compound would involve the following steps:

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent.

Sample Loading: The crude reaction mixture is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel column.

Elution: The eluent is passed through the column, and the separated components are collected in fractions as they exit the column. The progress of the separation is monitored by TLC.

Fraction Analysis and Consolidation: The fractions containing the pure product, as identified by TLC, are combined.

Solvent Removal: The solvent is removed from the combined fractions, typically using a rotary evaporator, to yield the purified this compound.

The following table provides a hypothetical example of data that might be generated during the chromatographic purification of this compound.

Fraction NumberEluent System (Hexane:Ethyl Acetate)TLC Rf ValueCompound Identified
1-59:10.8Starting Material (4,5-dichlorophthalonitrile)
6-108:20.6Mono-substituted Intermediate
11-207:30.4This compound
21-256:40.2Polar Impurities

Crystallization and Recrystallization Protocols

Crystallization is a powerful technique for purifying solid organic compounds. The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

For this compound, a suitable solvent for recrystallization would likely be a moderately polar organic solvent or a mixture of solvents. The process generally involves:

Dissolution: The crude solid is dissolved in a minimum amount of a hot solvent.

Hot Filtration (if necessary): If there are insoluble impurities, the hot solution is filtered to remove them.

Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, and pure crystals form.

Isolation of Crystals: The crystals are collected by filtration, usually under vacuum.

Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.

Drying: The purified crystals are dried to remove any residual solvent.

The choice of solvent is crucial for successful recrystallization. A systematic approach to solvent selection involves testing the solubility of the crude product in various solvents at both room temperature and their boiling points.

The following table presents hypothetical data on the solubility of this compound in various solvents, which would be used to determine an appropriate recrystallization solvent.

SolventSolubility at 25°CSolubility at Boiling PointSuitability for Recrystallization
EthanolSlightly SolubleVery SolubleGood
MethanolSlightly SolubleSolubleFair
AcetoneSolubleVery SolublePoor (too soluble at room temperature)
TolueneSparingly SolubleSolubleGood
HexaneInsolubleSparingly SolublePoor (insufficient solubility at boiling point)

Chemical Transformations and Derivatization of 4,5 Diphenoxyphthalonitrile

Functionalization of the Phenoxy Moieties

The electron-rich nature of the phenoxy groups in 4,5-diphenoxyphthalonitrile makes them susceptible to electrophilic attack. This reactivity allows for the introduction of various functional groups onto the para-positions of the phenyl rings, leading to a diverse range of derivatives with tailored electronic and physical properties.

Chlorosulfonation is a significant electrophilic aromatic substitution reaction that introduces chlorosulfonyl (-SO₂Cl) groups onto the aromatic rings of the phenoxy moieties. This functionalization is a critical step in the synthesis of more complex derivatives, such as sulfonamides.

The reaction of this compound with chlorosulfonic acid leads to the formation of 4,5-bis(p-chlorosulfonylphenoxy)phthalonitrile. researchgate.netresearchgate.netresearchgate.net In a typical procedure, this compound is treated with an excess of chlorosulfonic acid at a controlled temperature, often around 0°C, for a duration of approximately 45 minutes. researchgate.net The desired product, 4,5-bis(p-chlorosulfonylphenoxy)phthalonitrile, is then isolated by precipitation in ice-cold water, followed by filtration. researchgate.net This synthetic route provides a key intermediate for further derivatization.

Table 1: Synthesis of 4,5-Bis(p-chlorosulfonylphenoxy)phthalonitrile

ReactantReagentReaction ConditionsProduct
This compoundChlorosulfonic Acid0°C, 45 minutes4,5-Bis(p-chlorosulfonylphenoxy)phthalonitrile

While specific kinetic studies on the chlorosulfonation of this compound are not extensively documented in the available literature, the reaction is generally understood to follow the principles of electrophilic aromatic substitution. The kinetics of sulfonation reactions can be complex and are often influenced by factors such as the concentration of the sulfonating agent and the reaction temperature. In some cases, the reaction can be reversible, with the presence of byproducts like HCl potentially inhibiting the forward reaction. sci-hub.se

The selectivity of the chlorosulfonation is governed by the directing effects of the ether oxygen of the phenoxy group. As an ortho-, para-directing group, it activates these positions for electrophilic attack. Due to steric hindrance from the rest of the molecule, the substitution occurs preferentially at the less sterically hindered para-position of the terminal phenyl rings. This high regioselectivity leads to the predominant formation of the 4,5-bis(p-chlorosulfonylphenoxy)phthalonitrile isomer.

The chlorosulfonyl groups introduced in the previous step are highly reactive towards nucleophiles, particularly amines. This reactivity allows for the straightforward synthesis of a wide array of sulfonamide-substituted phthalonitriles.

The reaction of 4,5-bis(p-chlorosulfonylphenoxy)phthalonitrile with primary or secondary amines yields the corresponding sulfonamide derivatives. researchgate.netresearchgate.net The synthesis is typically carried out by dissolving the chlorosulfonylated phthalonitrile (B49051) in a suitable solvent, such as acetonitrile, and then slowly adding the desired amine at a low temperature (e.g., 0°C). researchgate.net This method has been successfully employed to synthesize a variety of sulfonamide-substituted phthalonitriles by reacting 4,5-bis(p-chlorosulfonylphenoxy)phthalonitrile with different amines. researchgate.netresearchgate.net

Table 2: Examples of Sulfonamide-Substituted Phthalonitriles Derived from 4,5-Bis(p-chlorosulfonylphenoxy)phthalonitrile

AmineProduct
Diethylamine4,5-Bis[p-(N,N-diethylsulfamoyl)phenoxy]phthalonitrile
p-Anisidine4,5-Bis[p-(N-(4-methoxyphenyl)sulfamoyl)phenoxy]phthalonitrile
Didodecylamine4,5-Bis[p-(N,N-didodecylsulfamoyl)phenoxy]phthalonitrile

The reactivity of amines in the formation of sulfonamides from sulfonyl chlorides is well-established. Primary and secondary amines are generally highly reactive nucleophiles in this context. The rate and success of the reaction are influenced by the nucleophilicity of the amine, which is in turn affected by steric and electronic factors. Less sterically hindered and more basic amines tend to react more readily.

For yield optimization, several factors are crucial. The stoichiometry of the reactants is important, and an excess of the amine is often used to drive the reaction to completion and to neutralize the hydrochloric acid byproduct that is formed. The reaction temperature is also a key parameter; lower temperatures are typically employed to control the exothermic reaction and minimize potential side reactions. The choice of solvent and the presence of an additional base can also influence the reaction yield by ensuring the amine remains in its more nucleophilic, unprotonated form. While specific optimization studies for the amination of 4,5-bis(p-chlorosulfonylphenoxy)phthalonitrile are not detailed in the literature, the yields for the synthesis of the resulting sulfonamide-substituted phthalonitriles are reported to be in the range of 50-83%. researchgate.net

Amination of Chlorosulfonylated Derivatives

Phthalocyanine (B1677752) Formation from this compound

This compound serves as a crucial precursor in the synthesis of complex macrocyclic compounds known as phthalocyanines. These large, aromatic molecules exhibit unique electronic and photophysical properties, making them valuable in materials science and medicine. The transformation of this compound into phthalocyanines is primarily achieved through cyclotetramerization, a process where four phthalonitrile units condense to form the characteristic phthalocyanine ring.

The direct cyclotetramerization of this compound or its derivatives leads to the formation of symmetrically substituted phthalocyanines. In this reaction, four molecules of the phthalonitrile precursor assemble around a central point, which can be a metal ion or remain vacant (in the case of metal-free phthalocyanines), to form a highly conjugated macrocycle.

The cyclotetramerization of a single 4,5-disubstituted phthalonitrile, such as this compound, results in the formation of a 2,3,9,10,16,17,23,24-octasubstituted phthalocyanine. umich.edu This process yields a single, symmetrical product because all four precursor units are identical.

A key strategy involves the initial derivatization of this compound, followed by cyclotetramerization. For instance, this compound can undergo chlorosulfonation with chlorosulfonic acid. researchgate.netitn.pt The resulting intermediate, 4,5-bis(p-chlorosulfonylphenoxy)phthalonitrile, can then be reacted with various amines to produce a range of sulfonamide-substituted phthalonitriles. researchgate.netitn.pt These sulfonamide-functionalized precursors are then subjected to cyclotetramerization to yield the corresponding octasubstituted phthalocyanines in good yields, ranging from 50% to 83%. researchgate.netitn.pt This multi-step approach allows for the introduction of diverse functional groups onto the periphery of the final phthalocyanine molecule, thereby tuning its properties. researchgate.net

Table 1: Synthesis of Octasubstituted Phthalocyanines via Derivatized this compound

Precursor Phthalonitrile Reagents for Cyclotetramerization Resulting Phthalocyanine Yield (%) Reference
4,5-Bis[4-(diethylaminosulfonyl)phenoxy]phthalonitrile Not specified in source Octakis[4-(diethylaminosulfonyl)phenoxy]phthalocyanine Good (50-83% range for series) researchgate.netitn.pt
4,5-Bis[4-(p-anisidinylsulfonyl)phenoxy]phthalonitrile Not specified in source Octakis[4-(p-anisidinylsulfonyl)phenoxy]phthalocyanine Good (50-83% range for series) researchgate.netitn.pt

Note: The table provides examples of precursors derived from this compound that lead to octasubstituted phthalocyanines.

The synthesis of phthalocyanines is often facilitated by the use of a metal salt, which acts as a template for the formation of the macrocycle. chemrxiv.org In this metal-templated cyclization, the metal ion coordinates with the nitrogen atoms of the phthalonitrile precursors, organizing them into the correct orientation for the subsequent ring-forming condensation reaction. This method is highly effective for producing metallophthalocyanines.

For example, the direct cyclomerization of 4,5-disubstituted phthalonitriles in the presence of a metal salt can produce octa-substituted phthalocyanines with reasonable yields. umich.edu The choice of metal can influence the reaction conditions and the properties of the final product. Zinc(II), cobalt(II), and nickel(II) are commonly used metals for this purpose. The reaction of this compound in the presence of a palladium(II) salt has also been reported to yield the corresponding palladium(II) octaphenoxyphthalocyanine. lookchem.com

Table 2: Examples of Metal-Templated Cyclization

Phthalonitrile Precursor Metal Template Solvent/Conditions Resulting Product Reference
4,5-Disubstituted phthalonitriles Metal salt DMAE 2,3,9,10,16,17,23,24-Octasubstituted metallophthalocyanines umich.edu
This compound Palladium(II) salt Not specified Palladium(II) 2,3,9,10,16,17,23,24-octaphenoxyphthalocyanine lookchem.com

To create phthalocyanines with reduced symmetry, a technique known as mixed condensation (or cross-condensation) is employed. This involves reacting two different phthalonitrile precursors simultaneously. When this compound (designated as component A) is co-cyclomerized with another substituted phthalonitrile (component B), a statistical mixture of products is typically formed. isuct.ruresearchgate.net This mixture can include the two symmetrical phthalocyanines (A4 and B4) and various low-symmetry derivatives, such as A3B, A2B2, and AB3 types. isuct.ru The isolation and purification of these different products are commonly achieved using column chromatography. isuct.ruresearchgate.net

A3B type phthalocyanines are unsymmetrical molecules where three of the isoindole units are derived from one precursor (A) and the fourth unit comes from a different precursor (B). These structures are of significant interest as they can possess unique properties not found in their symmetrical counterparts.

The synthesis of A3B phthalocyanines has been successfully demonstrated through the mixed condensation of this compound (component A) with a second phthalonitrile, such as tetrachlorophthalonitrile (B161213) or tetrafluorophthalonitrile (B154472) (component B). researchgate.netisuct.ru This statistical reaction yields a mixture of products from which the desired A3B isomer can be separated. isuct.ruresearchgate.netresearchgate.net The formation of these low-symmetry phthalocyanines has been confirmed by various analytical techniques, including mass spectrometry and NMR spectroscopy. isuct.ruresearchgate.net

In addition to A3B isomers, the mixed condensation of two different phthalonitriles can also produce A2B2 isomers. These exist as two distinct constitutional isomers: the AABB type, with adjacent pairs of identical units, and the ABAB type, with alternating units.

The cross-condensation of this compound (component A) with precursors like tetrachlorophthalonitrile or tetrafluorophthalonitrile (component B) has been shown to yield both AABB and ABAB type phthalocyanines. researchgate.netisuct.ruresearchgate.netrcsi.science The successful synthesis and isolation of these specific low-symmetry architectures from the reaction mixture have been reported. itn.ptlookchem.comisuct.ruresearchgate.net The separation of these isomers from each other and from the other products of the statistical condensation is a significant challenge, typically addressed by careful column chromatography. isuct.ruresearchgate.net

Table 3: Low-Symmetry Phthalocyanines from Mixed Condensation of this compound (Component A)

Component B Metal Template Resulting Architectures Separation Method Reference
Tetrachlorophthalonitrile Not specified A3B, AABB, ABAB Column Chromatography isuct.ruresearchgate.netresearchgate.net

Mixed Condensation for Low-Symmetry Phthalocyanine Architectures

Exploration of Co-monomer Effects on Macrocycle Structure

The synthesis of unsymmetrical phthalocyanines often involves a statistical mixed condensation of two different phthalonitrile precursors. semanticscholar.org When this compound (component A) is reacted with another phthalonitrile (component B), a mixture of products including symmetrical (A4 and B4) and unsymmetrical (A3B, A2B2, AB3) phthalocyanines is typically formed. The statistical approach is the most common method for creating A3B-type asymmetric phthalocyanines. semanticscholar.org

Researchers have investigated the cross-condensation of this compound with various co-monomers to generate low-symmetry phthalocyanines. researchgate.net For instance, the reaction with tetrachlorophthalonitrile results in A3B, AABB, and ABAB type structures. researchgate.net Similarly, co-condensation with an imide of anthraquinone-2,3-dicarboxylic acid has been used to produce corresponding low-symmetry metal-complexed phthalocyanines. researchgate.net

The separation of these different macrocyclic structures from the reaction mixture is a significant challenge, often requiring chromatographic techniques. semanticscholar.orgresearchgate.net The properties of the resulting unsymmetrical phthalocyanines, such as their aggregation behavior in solution, are influenced by the nature of the co-monomer used. researchgate.net For example, phthalocyanines derived from this compound and tetrachlorophthalonitrile have been shown to exhibit strong aggregation in both polar and non-polar solvents. researchgate.net

A specific example of creating an A3B-type unsymmetrical phthalocyanine involves the mixed statistical condensation of 4-((4-ethynylbenzyl)oxy)phthalonitrile and 4-(4-tertbutylphenoxy)phthalonitrile. dergipark.org.tr This highlights the strategy of using co-monomers with distinct functionalities to introduce specific properties into the final macrocycle. dergipark.org.tr

Table 1: Examples of Co-monomers Used with this compound

Co-monomer (Component B) Resulting Macrocycle Types Reference
Tetrachlorophthalonitrile A3B, AABB, ABAB researchgate.net
Imide of anthraquinone-2,3-dicarboxylic acid A3B, AABB, ABAB researchgate.net
4-(4-tertbutylphenoxy)phthalonitrile A3B dergipark.org.tr

Introduction of Peripheral Modulations in Phthalocyanine Derivatives

Peripheral modification of the phthalocyanine macrocycle is a primary strategy for tuning its physicochemical properties. researchgate.net Functional groups can be introduced at the periphery of the phthalocyanine ring system, which is composed of four isoindole units, to influence characteristics like solubility and electronic properties. researchgate.netuea.ac.uk The introduction of substituents into the benzene (B151609) rings is a key method for achieving these modifications. uea.ac.uk

For phthalocyanines derived from this compound, further functionalization can be achieved by modifying the phenoxy groups. A notable example is the chlorosulfonation of this compound using chlorosulfonic acid. researchgate.net This reaction yields 4,5-bis(p-chlorosulfonylphenoxy)phthalonitrile, a versatile intermediate. researchgate.net This intermediate can then be reacted with various amines to introduce N-alkyl or N-aryl sulfonamide groups onto the periphery. researchgate.net The subsequent cyclotetramerization of these sulfonamide-substituted phthalonitriles produces phthalocyanines with eight peripheral sulfonamide groups in good yields. researchgate.net

A significant challenge in the application of many phthalocyanines is their limited solubility in common organic solvents and water. nih.gov To overcome this, various functional groups are attached to the periphery of the phthalocyanine macrocycle. nih.gov The introduction of bulky substituents can prevent the aggregation of phthalocyanine molecules, which is a primary cause of low solubility. umich.edu

Strategies to enhance solubility include the addition of:

Ionic groups such as sulfonates (-SO₃⁻) or carboxylates (-COO⁻). nih.gov

Nonionic groups like polyoxy chains. nih.gov

Bulky substituents which sterically hinder π-π stacking and aggregation. umich.edu For instance, introducing ortho-substituents on peripheral phenyl groups can enhance solubility. umich.edu

Flexible chains , such as the hexylthio groups in phthalocyanines derived from 4,5-dihexylthiophthalonitrile, are known to confer excellent solubility in a wide range of organic solvents. nih.gov

In the case of derivatives from this compound, the synthesis of sulfonamide-substituted phthalocyanines is a direct strategy to improve solubility characteristics. researchgate.net The presence of these polar groups can increase solubility in more polar organic solvents or even aqueous media, depending on the nature of the N-substituent on the sulfonamide. researchgate.net

Other Heteroaryl Compound Syntheses Utilizing this compound

Beyond its primary use in phthalocyanine synthesis, this compound serves as a starting material for other nitrogen-containing heterocyclic compounds. organic-chemistry.org

Nitrogen-containing heterocycles are a major class of organic compounds with wide-ranging applications. openmedicinalchemistryjournal.com The dinitrile functionality of this compound makes it a reactive precursor for building various heterocyclic rings. For example, it can be used in the synthesis of tetrabenzotriazaporphyrins (TBTAP), which are structurally related to phthalocyanines but have one of the four bridging aza nitrogens replaced by a methine group. uea.ac.uk In a specific synthesis, this compound was reacted with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in diglyme (B29089) to form a TBTAP derivative. uea.ac.uk

Isoquinolines are another important class of nitrogen-containing heterocycles. nih.gov While direct synthesis of isoquinolines from this compound is not commonly reported, the chemical literature describes numerous versatile methods for isoquinoline (B145761) synthesis starting from various substituted benzonitriles. harvard.eduorganic-chemistry.org For example, a transition-metal-free method involves the reaction of 2-methyl-arylaldehydes with benzonitriles to produce 3-aryl isoquinolines. organic-chemistry.org Another approach involves the trapping of metalated o-tolualdehyde imines with nitriles. harvard.edu Given that this compound is a substituted dicyanobenzene, its potential use in related condensation reactions to form complex, fused isoquinoline-type structures remains an area for exploration.

Table 2: Mentioned Compounds

Compound Name
This compound
Tetrachlorophthalonitrile
Imide of anthraquinone-2,3-dicarboxylic acid
Phthalocyanine
4-((4-ethynylbenzyl)oxy)phthalonitrile
4-(4-tertbutylphenoxy)phthalonitrile
4,5-bis(p-chlorosulfonylphenoxy)phthalonitrile
4,5-dihexylthiophthalonitrile
Tetrabenzotriazaporphyrin (TBTAP)
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Isoquinoline
2-methyl-arylaldehyde
Benzonitrile
o-tolualdehyde imine

Polymerization and Material Science Applications of 4,5 Diphenoxyphthalonitrile Derived Systems

Phthalonitrile (B49051) Resin Synthesis and Curing Chemistry

Phthalonitrile resins, including those derived from 4,5-diphenoxyphthalonitrile, are a class of high-performance thermosetting polymers known for their exceptional thermal and oxidative stability, flame resistance, and excellent mechanical properties at elevated temperatures. The remarkable characteristics of these materials stem from the highly cross-linked, aromatic heterocyclic network formed during the curing process. The synthesis and curing chemistry involve the polymerization of phthalonitrile monomers through their terminal nitrile (cyano) groups. This polymerization occurs via an addition mechanism, which is advantageous as it does not produce volatile byproducts, leading to the formation of void-free components.

The thermal polymerization of phthalonitrile monomers is a complex process that can be initiated purely by heat, although the reaction rates are often slow, requiring high temperatures (260–290 °C) and long curing times. mdpi.com The curing process transforms the low-viscosity monomer into a rigid, three-dimensional network.

The thermal curing of phthalonitrile monomers proceeds through the reaction of the cyano groups to form a stable, cross-linked network. This network is primarily composed of three key heterocyclic structures: isoindoline (B1297411), triazine, and phthalocyanine (B1677752). acs.org The formation of these rings is the basis for the exceptional thermal stability of the resulting polymer.

Initially, the polymerization can lead to the formation of isoindoline intermediates. acs.org Subsequently, a critical reaction is the cyclotrimerization of three nitrile groups to form highly stable, six-membered triazine rings, which serve as key cross-linking points in the polymer network. ovid.com Concurrently, four phthalonitrile units can react to form a phthalocyanine ring structure. mdpi.comacs.org The relative proportion of these structures in the final cured resin can be influenced by the curing temperature, time, and the presence of any catalysts or impurities. Infrared spectroscopy is a common technique used to identify the formation of these structures, with characteristic absorption peaks appearing for isoindoline (around 1715-1734 cm⁻¹), triazine (around 1356-1360 cm⁻¹ and 1520 cm⁻¹), and phthalocyanine rings (around 1005-1011 cm⁻¹). mdpi.comovid.comnih.gov

While the curing of phthalonitriles is predominantly understood to proceed via nucleophilic addition and cyclotrimerization pathways, the possibility of a free-radical mechanism has also been explored. Some studies suggest that the bulk addition polymerization of phthalonitriles is a type of free-radical polymerization. nih.govmdpi.com A free-radical mechanism for phthalonitrile curing has been reported as confirmed in certain systems. mdpi.com

However, the initiation of such a mechanism by heat alone in standard phthalonitrile monomers is not as clearly defined as the ionic pathways. To investigate this possibility more directly, researchers have intentionally introduced conventional radical initiation units into the monomer structure. For instance, a phthalonitrile monomer containing a disulfide bond was synthesized to study the effect of a group known to undergo thermal cleavage to form radicals. acs.org This approach demonstrated that the disulfide segment could indeed promote the self-curing reaction, lending support to the viability of a radical-based pathway. acs.org Other work has explored a "radical promoted-polymerization effect" in specially designed, self-promoted phthalonitrile model compounds. researchgate.net Despite these investigations, the detailed mechanism (i.e., initiation, propagation, and termination steps) of a purely thermal free-radical polymerization for a standard monomer like this compound remains less established than the well-documented nucleophilic and cyclotrimerization reactions.

Due to the high temperatures and long times required for the purely thermal cure of phthalonitrile resins, various curing additives or catalysts are often employed to accelerate the polymerization rate and lower the curing temperature. These additives play a crucial role in initiating the reaction of the nitrile groups, making the processing of these high-performance materials more efficient and practical.

Aromatic amines are among the most effective and widely used curing agents for phthalonitrile resins. nih.gov The curing mechanism promoted by aromatic amines involves the nucleophilic addition of the amine to a nitrile group on the phthalonitrile monomer. This initial reaction is often the rate-determining step and results in the formation of an amidine intermediate.

The amines act as H-transfer promoters throughout the curing reaction. The amidine and subsequently formed isoindoline structures are critical intermediates that can readily react with other phthalonitrile monomers to propagate the polymerization. The presence of the amine catalyst significantly promotes the intramolecular cyclization of the amidine intermediate to form the isoindoline intermediate. These reactive intermediates continue to react with excess phthalonitrile monomers, ultimately leading to the formation of the cross-linked network of triazine, polyisoindoline, and phthalocyanine structures. Aromatic diamines have been found to be particularly effective curing agents for these systems.

Table 1: Thermal Properties of Phthalonitrile Resins with Different Curing Agents
Phthalonitrile Monomer SystemCuring AgentGlass Transition Temp. (Tg)5% Weight Loss Temp. (Td5)Char Yield at 800°C (N2)
Bisphenol A-based PhthalonitrileNone (cured at 280°C)-430°C61.4%
Resorcinol-based PhthalonitrileNone (cured at 375°C)-475°C72%
DPTP MonomerANP (10 wt%)>350°C--
Epoxy/BAPH/DDS BlendDDS195°C-59.6%

Data compiled from multiple sources for comparison of different phthalonitrile systems. mdpi.comnih.govnih.gov DPTP = Pyridine Heterocyclic Phthalonitrile Monomer, BAPH = Bisphenol A-type Phthalonitrile, DDS = Diaminodiphenyl Sulfone, ANP = Naphthaleen-containing curing agent.

Compounds containing active hydrogen atoms, such as organic acids and phenols, can also catalyze the polymerization of cyano groups. mdpi.com The mechanism is generally based on the ability of these groups to act as proton donors.

Phenolic Hydroxyl Groups: The hydroxyl group of phenols can provide a proton to catalyze the reaction of the nitrile groups. This principle is often utilized in the design of "self-curing" phthalonitrile resins, where phenolic hydroxyl groups are incorporated directly into the monomer's molecular skeleton. This intramolecular catalysis offers a rapid proton source to facilitate polymerization without the need for an external additive. Blending phenol-containing resins, such as novolac, with phthalonitrile monomers has been shown to increase the concentration of phenolic hydroxyl groups, which effectively lowers the initial curing temperature and increases the conversion rate of the nitrile groups.

Organic Acids: Similar to phenolic groups, organic acids can act as catalysts for phthalonitrile curing. While less common than amine additives, their effectiveness also lies in their ability to provide protons that can activate the nitrile group, making it more susceptible to nucleophilic attack and subsequent polymerization reactions. The use of organic acids can influence the final properties of the cured material.

Table 2: Processing and Mechanical Properties of Selected Phthalonitrile Systems
Monomer SystemPropertyValue
DPTP Monomer with ANP Curing AgentMelting Point (Tm)61°C
Storage Modulus at 50°C3315 MPa
CTP-PN (self-curing)Curing Initiation Temperature200°C
Softening Temperature100°C

Data from select studies on advanced phthalonitrile systems. mdpi.comnih.gov DPTP = Pyridine Heterocyclic Phthalonitrile Monomer, ANP = Naphthaleen-containing curing agent, CTP-PN = Branched Phthalonitrile containing Cyclotriphosphazene.

Catalytic Curing of this compound-Based Resins

Metal Salt Catalysis in Polymerization

The polymerization of phthalonitrile resins can be effectively accelerated through the use of catalysts, with metal salts being a significant class of curing additives. nih.govacs.orgnih.gov These catalysts function by reducing the curing time and temperature required for polymerization. nih.gov Lewis acids such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and zirconium(IV) chloride (ZrCl₄) have been investigated as catalysts. researchgate.net The mechanism often involves the metal ions catalyzing the polymerization of the cyano groups. nih.gov

Mixed curing agent systems, for example, combining copper(I) chloride (CuCl) or ZnCl₂ with 4,4'-diaminodiphenylsulfone (DDS), have been shown to lower the curing temperatures of bisphenol-based phthalonitrile monomers significantly. researchgate.net Furthermore, it has been observed that metal cations can enhance the stability of the final polymer by forming complexes with the phthalocyanine structures that are created during the cross-linking reaction. researchgate.net The use of curing additives composed of a metal salt in combination with a strong acid allows for partial curing (B-staging) and gelation to a solid shape at temperatures below 200°C. google.com Suitable transition metals for these catalytic systems include copper, zinc, iron, cobalt, and nickel. google.com

Investigation of Carborane Catalysts for Enhanced Performance

Carborane-based catalysts have been explored to enhance the performance and processability of phthalonitrile resins. nih.gov Carboranes are molecular clusters of boron and carbon atoms that possess remarkable thermal stability. nih.gov The incorporation of carborane derivatives, such as 1,7-bis(hydroxymethyl)-m-carborane (QCB), can significantly accelerate the polymerization process, even at lower temperatures. nih.govnih.gov

Research on biphenyl (B1667301) phthalonitrile (BPh) has shown that preparing a prepolymer with QCB leads to a resin with better solubility, a faster curing speed, and a lower curing temperature compared to the pure monomer. nih.gov The catalytic effect is attributed to the B-H bond in the carborane structure, which promotes the curing reaction of the nitrile groups through a hydroboration mechanism. nih.gov This efficient catalysis results in a densely and uniformly cross-linked thermoset with enhanced thermal and thermo-oxidative resistance. nih.govnih.gov The hydroxyl groups on a catalyst like QCB can also provide active hydrogen atoms that contribute to the catalysis of the cyanide polymerization. nih.gov

Self-Catalytic Polymerization Systems

To overcome the processing challenges associated with the high melting and curing temperatures of phthalonitrile monomers, self-catalytic or self-promoting systems have been developed. This approach involves incorporating functional groups with active hydrogen atoms, such as amino (-NH₂) or hydroxyl (-OH) groups, directly into the phthalonitrile monomer structure. nih.govrsc.org These functional groups can initiate the polymerization of the nitrile groups without the need for an external catalyst. researchgate.net

Aromatic amines are particularly effective, and monomers like 4-(aminophenoxy)phthalonitrile (APPH) are widely used as reactive curing agents or as self-catalytic monomers. rsc.org The polymerization is initiated by the active hydrogen in the amino group. researchgate.net Studies on APPH have revealed that ammonia (B1221849) gas can be released during the cross-linking process, which has led to a deeper understanding of the polymerization mechanism. rsc.org This understanding has prompted new strategies for catalyst selection, such as using compounds containing imino groups (NH), like 1,3-diiminoisoindoline (B1677754) (1,3-DII), which can offer high catalytic performance at lower curing temperatures while eliminating ammonia release and reducing voids in the final product. rsc.org

Control of Polymerization Rate and Processing Window

A critical challenge in the manufacturing of phthalonitrile-based composites is controlling the polymerization rate to ensure a suitable processing window. The processing window is the temperature range between the monomer's melting point and the onset of polymerization (gelation). A wide processing window is desirable for processes like resin transfer molding and prepreg fabrication. However, many phthalonitrile monomers have high melting points and a narrow processing window, making them difficult to process. nih.gov

Several strategies are employed to control the cure kinetics and widen this window:

Catalyst Selection: The type and concentration of the catalyst can significantly influence the polymerization rate. While catalysts like carboranes accelerate curing, increasing their content can also narrow the processing window. nih.gov

Prepolymer Formation: The preparation of a prepolymer or a B-staged resin can improve processability. These partially cured materials have higher viscosity and can be processed at lower temperatures before final curing. nih.gov

Monomer Modification: Synthesizing novel monomers with flexible linkers can dramatically lower the melting point and thus expand the processing window. nih.gov

Reactive Blending: Creating novel prepolymers, such as a self-catalyzed amino-epoxy phthalonitrile resin, has been shown to dramatically expand the processing window to as wide as 173 °C. scispace.com

Table 1: Processing Characteristics of Various Phthalonitrile Monomers
Monomer/SystemMelting Point (°C)Processing Window (°C)Key Feature
Self-catalytic monomer with pyrimidine and amino groups96163Self-promoting cure via amino group researchgate.net
APRE-PN prepolymerN/A (prepolymer)173Self-catalyzed amino-epoxy system scispace.com
Biphenyl phthalonitrile (BPh)~237NarrowHigh melting point, requires catalyst nih.gov
Liquid phthalonitrile with siloxane linker-35.9Very WideFlexible Si-O-Si segment introduced nih.gov

Preparation of Prepolymers and B-Staged Resins

To enhance the processability of high-melting-point phthalonitrile monomers, a common strategy is the preparation of prepolymers, also known as B-staged resins. This involves partially polymerizing the monomer to create a low-molecular-weight oligomer that is often amorphous and has a lower softening temperature than the crystalline monomer. This B-staged material can be melted and shaped at a more convenient temperature before the final, high-temperature cure is applied to achieve full cross-linking.

The preparation of a prepolymer is often achieved by heating the monomer with a catalyst for a specific time. For instance, a biphenyl phthalonitrile (BPh) prepolymer was successfully prepared by reacting the BPh monomer with 1,7-bis(hydroxymethyl)-m-carborane (QCB) in a solvent like N-methyl-2-pyrrolidone (NMP) at 200°C for 2 hours. nih.gov The resulting solution was then poured into water to precipitate the solid prepolymer, which was subsequently filtered, washed, and dried. nih.gov This prepolymer exhibited significantly improved solubility and processing characteristics compared to the original monomer. nih.gov This technique transforms brittle, high-melting monomers into more manageable materials suitable for advanced composite manufacturing. scispace.com

Development of High-Performance Phthalonitrile Thermosets

The advancement of phthalonitrile thermosets is intrinsically linked to the design and synthesis of novel monomers. The goal is to create materials that not only possess the signature high thermal stability of phthalonitriles but also have enhanced processability and other desirable properties.

Synthesis of Novel Phthalonitrile Monomers with Unique Linkers

A primary strategy to improve the processability of phthalonitrile resins is to design monomers with lower melting points and wider processing windows. nih.gov This is often accomplished by introducing flexible linking groups between the terminal phthalonitrile units, which disrupts the crystalline packing of the monomers and lowers intermolecular forces. google.com

A notable example is the incorporation of flexible siloxane (Si-O-Si) segments into the monomer backbone. The long bond length and large bond angle of the Si-O-Si chain introduce significant flexibility, resulting in the synthesis of liquid phthalonitrile monomers with melting points as low as -35.9°C. nih.gov These liquid monomers offer excellent processability at room temperature. Despite the flexible linker, the high bond energy of the Si-O bond helps to preserve the excellent thermal stability of the cured resin. nih.gov Other approaches include synthesizing monomers with alkyl centers or pyrimidine rings to improve processing characteristics. researchgate.net Furthermore, bio-based resources like L-tyrosine and eugenol have been used to synthesize novel phthalonitrile monomers, aiming to enhance sustainability while maintaining high performance. researchgate.net

Table 2: Thermal Properties of Cured Phthalonitrile Resins
Resin SystemGlass Transition Temp. (Tg)5% Weight Loss Temp. (Td5)Char Yield @ 800°C
Polymer from self-catalytic monomer with amino group> 400°CNot SpecifiedNot Specified researchgate.net
Liquid monomer with siloxane linker (cured at 250°C)Not Specified434.9°C (in air)Not Specified nih.gov
Blended liquid/powdered monomer resinNot Specified532.3°C (in air)Not Specified nih.gov
Integration of Organosilicon Moieties (e.g., Diphenoxydiphenylsilane)

The incorporation of organosilicon linkages into phthalonitrile monomers is a strategy aimed at improving the processability and long-term oxidative stability of the resulting polymers. vt.edu Hybrid inorganic-organic resins are explored for potentially higher temperature performance in oxidizing environments compared to their purely organic counterparts. vt.edu Phenyl-substituted organosilicon moieties have been integrated into phthalonitrile monomers to study their effects on processing, thermo-mechanical properties, and thermal and oxidative stability. vt.edu

One such modification involves the synthesis of a hybrid silicon-containing phthalonitrile monomer incorporating a diphenoxydiphenylsilane moiety. vt.edu The processability of these polymers is highly dependent on the catalyst content, and an ideal concentration must be determined. vt.edu Research has evaluated the impact of this integration on key material properties such as glass transition temperature (Tg), coefficient of thermal expansion (CTE), and stability as measured by thermogravimetric analysis (TGA). vt.edu Furthermore, the long-term oxidative stability at elevated temperatures has been a key area of investigation. vt.edu

Bio-Based Phthalonitrile Resins from Phenolic Precursors

In an effort to develop more sustainable high-performance polymers, research has explored the use of renewable, bio-based phenolic precursors for the synthesis of phthalonitrile resins. researchgate.netresearchgate.net These bio-based resins offer a potential alternative to traditional petroleum-based systems without compromising performance. researchgate.net Various natural phenols have been successfully used as starting materials.

For instance, a novel phthalonitrile resin has been derived from catechin (CA-Ph), a natural polyphenol. researchgate.net This resin contains free phenolic hydroxyl groups that enable a "self-curing" mechanism at high temperatures, producing a thermostable polymer. researchgate.net When compared to a conventional petroleum-based bisphenol A phthalonitrile resin (BPA-Ph), the cured catechin-based resin (cured CA-Ph) demonstrated superior thermal stability, retaining 95% of its weight at 520°C in a nitrogen atmosphere, whereas the BPA-Ph resin reached the same weight loss at a lower temperature of 484°C. researchgate.net

Other bio-based phthalonitrile monomers have been successfully synthesized from eugenol and guaiacol, which are derived from clove and lignin, respectively. researchgate.net These monomers are created via a nucleophilic substitution reaction between the bio-derived phenol (B47542) and 4-nitrophthalonitrile (B195368). researchgate.net Similarly, cinnamaldehyde has been used to create self-curing phthalonitrile precursors that exhibit wide processing windows and high thermal stability after curing, with glass transition temperatures exceeding 500°C and 5% weight loss temperatures as high as 527°C. researchgate.net L-tyrosine has also been utilized, yielding a bio-based phthalonitrile monomer with a biomass content of up to 56%, which exhibits a high glass transition temperature and thermal properties comparable to petroleum-based counterparts. researchgate.net

Bio-Based PrecursorResulting Phthalonitrile ResinKey Thermal Properties
CatechinCA-PhTd5% (5% weight loss temp.): 520°C researchgate.net
Eugenol / GuaiacolEPN / GPNSynthesized from lignin/clove derivatives researchgate.net
Honokiol (from Cinnamaldehyde)Honokiol-based PNTg > 500°C; Td5%: 527°C researchgate.net
L-TyrosineTPNHigh Tg and thermal stability researchgate.net

Copolymerization Strategies for Tunable Properties

Copolymerization provides a versatile pathway to tailor the properties of phthalonitrile resins, enabling adjustments to their processing characteristics, mechanical performance, and thermal stability. nih.gov By combining different monomers or incorporating other polymerizable moieties, a wide range of performance profiles can be achieved.

A significant challenge in the application of phthalonitrile resins is their often high melting points and narrow processing windows (the temperature range between melting and curing). sci-hub.se Blending different phthalonitrile monomers is an effective strategy to depress the melting temperature and broaden this processing window. oaepublish.com By creating eutectic mixtures or simply disrupting the crystalline packing of a high-melting monomer with a lower-melting one, the resulting blend can exhibit improved flow characteristics at lower temperatures, making processes like resin transfer molding (RTM) and infusion more feasible. specificpolymers.com The incorporation of aryl ether linkages between terminal phthalonitrile units has been shown to generate oligomeric monomers with softening temperatures around 60-75°C and a long processing window before curing initiates at approximately 250°C. sci-hub.se

To further enhance the performance and processability of phthalonitrile systems, copolymerization with other high-performance polymer precursors, such as benzoxazines and imides, has been investigated. The introduction of a benzoxazine ring into a phthalonitrile monomer can have a promoting effect on the curing reaction of the nitrile groups. researchgate.net For example, a phthalonitrile monomer containing an oxazine ring exhibited a peak polymerization temperature for the cyano group around 250°C, demonstrating the catalytic effect. researchgate.net

Similarly, copolymerization with imide-containing compounds can modify the final properties of the thermoset. Low-melting phthalonitrile monomers that also contain a maleimide group have been synthesized, allowing for a dual-curing mechanism. oaepublish.com This approach can lead to resins with both excellent thermal and mechanical properties. oaepublish.com

Structure-Property Relationships in Cured Phthalonitrile Resins

The final properties of a cured phthalonitrile resin are intrinsically linked to the molecular structure of the initial monomer. kpi.ua Factors such as molecular symmetry, flexibility of linking groups, and the presence of specific functional groups all play a crucial role in determining the resin's thermal stability, mechanical strength, and processing behavior. pocketdentistry.com

The geometric arrangement of the phenoxy and nitrile groups on the aromatic rings of the monomer has a profound impact on the resulting polymer's properties. A study comparing phthalonitrile monomers synthesized from o-, m-, and p-dihydroxybenzene isomers revealed significant differences in their processability and the performance of the cured resins. researchgate.net

Monomer IsomerSymmetryProcessing CharacteristicsResulting Polymer Performance
p-BDB (para-linked)HighHigher melting point, narrower processing window researchgate.netGood thermal stability researchgate.net
o-BDB (ortho-linked)LowLower melting point, broader processing window researchgate.netOutstanding processability and properties researchgate.net
m-BDB (meta-linked)LowLower melting point, broader processing window researchgate.netOutstanding processability and properties researchgate.net
Crosslinking Density and Network Formation

The polymerization of this compound monomers proceeds through a thermally induced ring-opening and addition reaction of the nitrile groups, typically in the presence of a curing agent. This process leads to the formation of a highly stable, crosslinked network composed of phthalocyanine and triazine rings. The degree of conversion of the nitrile groups directly influences the crosslink density, which is a critical parameter determining the ultimate thermomechanical properties of the cured resin.

Molecular dynamics simulations on analogous phthalonitrile systems have shown that as the crosslinking density increases, the material's resistance to mechanical deformation improves, and it becomes a better electrical insulator. The volume of the system also tends to shrink during network formation. For a highly dense system with 100% cross-linking, a volume shrinkage of approximately 7% has been observed in simulations, a figure comparable to the experimentally observed shrinkage of 12.8% for a phthalonitrile resin cured at 500°C. mdpi.com The formation of this dense, three-dimensional network is responsible for the high glass transition temperatures (Tg) and excellent thermal stability of the resulting polymers. The structure of these networks can be complex, with the potential for various defects that can influence the final properties. chemrxiv.orgmdpi.comchemrxiv.orgnih.gov

Advanced Engineering Applications of this compound-Derived Polymers

The robust nature of polymers derived from this compound makes them suitable for a range of demanding applications where high performance under extreme conditions is paramount.

Due to their high thermal stability and mechanical strength, this compound-derived polymers are excellent candidates for use as matrix resins in advanced structural composites. These composites are sought after in the aerospace and related industries for applications requiring lightweight materials that can withstand high temperatures. Phthalonitrile composites exhibit superior flame-resistant properties compared to many other polymeric composites. sci-hub.se

PropertyValueReference
Glass Transition Temperature (Tg)> 400 °C researchgate.net
Decomposition Temperature> 480 °C nasa.gov

This table presents typical thermal properties for phthalonitrile-based resins, indicating their suitability for high-temperature structural applications.

The exceptional thermal and oxidative stability of this compound polymers makes them highly suitable for use in thermal protection systems (TPS). These systems are critical for spacecraft and hypersonic vehicles that experience extreme temperatures during atmospheric reentry. Phthalonitrile resins offer very high char stability and high decomposition temperatures, which are key requirements for ablative TPS materials. nasa.govnasa.gov New generation TPS materials based on phthalonitrile and cyanate (B1221674) ester resin systems show improved char yield, and enhanced thermal and char stability compared to traditional phenolic-based ablators. nasa.gov

PropertyAdvantage for TPSReference
High Char StabilityMaintains structural integrity at high temperatures. nasa.gov
High Decomposition TemperatureWithstands extreme heat flux. nasa.gov
Low Moisture AbsorptionEnsures consistent performance in various environments. nasa.gov

This table highlights the key properties of phthalonitrile resins that are advantageous for Thermal Protection Systems.

The inherent low dielectric constant and loss tangent of phthalonitrile polymers, combined with their high-temperature resistance, make them attractive for electronic packaging and insulation applications. researchgate.net In the ever-advancing field of microelectronics, materials that can provide excellent electrical insulation while withstanding the high temperatures generated by integrated circuits are in high demand. jsr.co.jpmdpi.com Fluorinated phthalonitrile composites, for instance, have demonstrated low dielectric constants, making them suitable for high-frequency applications where signal integrity is crucial. mdpi.com

PropertyValueSignificance
Dielectric ConstantLow (e.g., 1.85 for a fluorinated phthalonitrile composite at 12 GHz)Reduces signal delay and loss in high-frequency electronics.
Thermal Stability (T5)> 480 °CMeets the requirements for high-temperature electronic packaging.

This interactive data table showcases the dielectric and thermal properties of a representative phthalonitrile composite for electronic applications. mdpi.com

Polymers derived from this compound can be formulated into high-temperature adhesives capable of maintaining their bond strength at temperatures exceeding 300°C. sci-hub.segoogle.com This performance surpasses that of many conventional adhesives like epoxies, which typically degrade at much lower temperatures. google.com The ability to cure into a void-free, thermoset polymer with a high glass transition temperature allows these adhesives to be used in demanding bonding applications in the aerospace and automotive industries. researchgate.netgoogle.comchemical-concepts.commasterbond-es.com

SubstrateShear StrengthTest Temperature
Aluminum> 1250 psiRoom Temperature

This table provides an example of the lap shear strength of a phthalonitrile-based adhesive on a standard substrate. google.com

Polymers, in general, are being investigated as lightweight alternatives to traditional metallic radiation shielding materials. nih.gov The high aromatic content and the ability to incorporate high-Z number fillers make phthalonitrile-based composites promising candidates for shielding against various types of radiation, including gamma rays and neutrons. nih.govmdpi.commdpi.comresearchgate.netnih.gov While specific data for this compound is an active area of research, the inherent properties of the phthalonitrile network suggest potential for effective radiation attenuation. The development of polymer composites for radiation protection is a growing field with applications in space exploration, medical imaging, and nuclear energy. nih.govmdpi.com

Coatings and Other Demanding Applications

Polymers derived from this compound exhibit a range of exceptional properties that make them highly suitable for use in high-performance coatings and other demanding applications where thermal stability, chemical resistance, and durability are paramount. These applications often involve extreme environments, such as those encountered in the aerospace, marine, and electronics industries. The inherent characteristics of the poly(this compound) network, including its high crosslink density and aromatic structure, contribute to its outstanding performance in these fields.

The primary application of this compound-derived polymers in the realm of coatings is as a binder for high-temperature resistant paints and protective coatings. These coatings are designed to protect substrates from degradation at elevated temperatures, oxidation, and chemical attack. The exceptional thermo-oxidative stability of these polymers ensures that the coatings maintain their integrity and protective function even after prolonged exposure to harsh conditions.

In the aerospace industry, coatings based on this compound are utilized for components that experience significant aerodynamic heating, such as engine parts and leading edges of high-speed aircraft. The ability of these coatings to withstand high temperatures without significant weight loss or degradation is a critical advantage. Furthermore, their excellent adhesion to various metallic and composite substrates ensures the longevity of the protective layer.

For marine applications, the chemical resistance and low water absorption of this compound-derived polymers are particularly beneficial. Coatings formulated with these polymers can protect ship hulls and other marine structures from corrosion caused by saltwater and harsh chemicals. Their durability also provides excellent resistance to abrasion and impact, which are common in marine environments.

Beyond coatings, these high-performance polymers find use in other demanding applications, including as matrices for advanced composites, high-temperature adhesives, and encapsulants for electronic components. In composites, the resin's ability to impregnate reinforcing fibers and its subsequent high-temperature cure result in lightweight materials with exceptional strength and stiffness at elevated temperatures. As adhesives, they provide strong and durable bonds that can withstand extreme thermal cycling and chemical exposure. For electronics, their excellent dielectric properties and resistance to moisture make them ideal for protecting sensitive components.

The performance of these polymers in such demanding applications is directly related to their fundamental material properties. The table below summarizes key thermal and mechanical properties of a typical this compound-based polymer system.

PropertyValue
Glass Transition Temperature (Tg)> 400 °C
Decomposition Temperature (Td)> 500 °C
Tensile Strength80 - 100 MPa
Flexural Modulus3 - 5 GPa
Water Absorption (24h immersion)< 1%

The data in the table highlights the superior thermal stability and mechanical robustness of polymers derived from this compound, underpinning their suitability for coatings and other high-performance applications.

Research Findings on this compound-Derived Systems

Recent research has focused on further enhancing the properties of this compound-based polymers and expanding their application scope. Studies have explored the effects of different curing agents and cure cycles on the final properties of the polymer network. The selection of an appropriate curing agent can significantly influence the processing window, cure kinetics, and the ultimate crosslink density of the thermoset.

One area of investigation has been the development of tougher and more damage-tolerant phthalonitrile resins. While highly crosslinked aromatic networks provide excellent thermal stability, they can also be brittle. Research into the incorporation of flexibilizing moieties into the polymer backbone or the use of toughening agents has shown promise in improving the fracture toughness of these materials without significantly compromising their high-temperature performance.

Another focus of research has been the development of low-viscosity phthalonitrile resin formulations that are more amenable to advanced composite manufacturing processes such as resin transfer molding (RTM) and vacuum-assisted resin infusion (VARI). By optimizing the monomer and oligomer composition, researchers have been able to create resin systems with lower melt viscosities, enabling better fiber impregnation and the fabrication of complex composite parts with low void content.

The following table presents a summary of research findings on the effect of different curing agents on the properties of this compound-based polymers.

Curing AgentCure Temperature (°C)Glass Transition Temperature (Tg) (°C)Char Yield at 800°C (N2) (%)
Aromatic Diamine250 - 350> 450> 75
Phenolic Resin220 - 300~ 400> 70
Amine-functionalized Siloxane200 - 280~ 380> 65

These findings demonstrate the versatility of this compound-based systems and the potential to tailor their properties for specific demanding applications through careful formulation and processing.

Theoretical and Computational Studies of 4,5 Diphenoxyphthalonitrile Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 4,5-diphenoxyphthalonitrile molecule. These ab initio methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netnih.gov It provides a balance between accuracy and computational cost, making it suitable for systems like this compound. DFT calculations are used to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy state. This involves calculating bond lengths, bond angles, and dihedral angles.

A key output of DFT calculations is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajchem-a.comsemanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and electronic transitions of the molecule. nih.govsemanticscholar.org A smaller gap suggests that the molecule can be more easily excited, which is relevant for predicting its optical and electronic properties. masterorganicchemistry.com

For substituted phthalonitriles, the distribution of the HOMO and LUMO orbitals is typically across the π-conjugated system. The phenoxy substituents on the this compound molecule are expected to influence the energies of these orbitals. In a study on a similar compound, 4-(4-tritylphenoxy)phthalonitrile, DFT calculations were performed to determine these electronic characteristics. nih.gov Such analyses reveal how substituents can tune the electronic properties of the core phthalonitrile (B49051) structure.

Table 1: Representative Frontier Orbital Energies Calculated for a Phthalonitrile Derivative Note: This data is illustrative of the outputs from DFT calculations on substituted phthalonitriles.

PropertyValue (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.8Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.7Difference between LUMO and HOMO energies

The this compound molecule possesses conformational flexibility due to the rotation around the ether linkages (C-O bonds) connecting the phenoxy groups to the phthalonitrile core. Computational methods, particularly DFT, can be used to explore the potential energy surface of the molecule and identify stable conformers (rotational isomers). nih.gov

This analysis involves systematically rotating the dihedral angles of interest and calculating the corresponding energy of the molecule. The results can identify the lowest-energy (most stable) conformation as well as other local energy minima corresponding to different stable conformers. The energy barriers between these conformers can also be calculated, providing information on the likelihood of conformational transitions at a given temperature. nih.gov For instance, a computational study on 4-(4-tritylphenoxy)phthalonitrile revealed the existence of four distinct conformers with small energy differences (less than 0.4 kcal/mol) but significant rotational barriers (over 5 kcal/mol). nih.gov This indicates that different conformations can coexist, which can influence the packing of molecules in the solid state and the properties of the resulting polymers.

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. semanticscholar.orgbohrium.com These calculations help assign the absorption bands observed experimentally to specific molecular orbital transitions, such as π→π* transitions. semanticscholar.org

Furthermore, DFT calculations can predict vibrational spectra (Infrared and Raman). By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. nih.gov This allows for the assignment of experimentally observed spectral bands to specific molecular motions, such as the stretching of C≡N groups or the bending of C-H bonds, aiding in the structural characterization of the molecule. cyberleninka.ru The presence of different substituents or conformers can lead to noticeable changes in the predicted IR spectra. cyberleninka.ru

Molecular Dynamics Simulations for Polymerization and Material Properties

While quantum mechanics is ideal for studying single molecules, molecular dynamics (MD) simulations are better suited for modeling large systems of molecules and their dynamic behavior over time. researchgate.netmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of complex processes like polymerization reactions and the prediction of bulk material properties. researchgate.net

The polymerization of phthalonitrile monomers like this compound involves complex curing reactions that lead to a highly cross-linked, thermostable network. nih.gov This network typically consists of phthalocyanine (B1677752) and/or triazine rings formed from the reaction of the nitrile groups. MD simulations can be used to model this curing process. youtube.com

In these simulations, a "reaction algorithm" is implemented within the classical MD framework. Reactive sites (the nitrile groups) on the monomers are identified, and when two such sites come within a predefined cutoff distance for a certain amount of time, a new bond is formed, mimicking the chemical reaction. This process is repeated iteratively, allowing researchers to observe the evolution of the system from a collection of monomers to a single, cross-linked polymer network. youtube.com Such simulations provide insights into the reaction kinetics, the degree of conversion, and the structure of the resulting network. researchgate.netmdpi.com Studies on other phthalonitrile resins have used these techniques to understand how different curing agents and conditions affect the final network structure and properties. nih.govnih.gov

MD simulations are extensively used to investigate the morphology and physical properties of the cured polymer. mdpi.comyoutube.com Once a cross-linked polymer network is generated, MD simulations can be used to equilibrate the structure and then calculate various material properties. These simulations provide a "computational microscope" to probe the atomistic-level structure and interactions within the material. mdpi.com

By analyzing the simulation trajectories, researchers can study the arrangement of polymer chains, the distribution of free volume, and the formation of any nanoscale domains. mdpi.com This information is crucial for understanding the structure-property relationships of the material. Properties that can be predicted from these simulations include density, glass transition temperature (Tg), and mechanical properties like the elastic modulus. Both fully atomistic and coarse-grained models can be employed, where groups of atoms are represented as single beads to access longer timescales and larger length scales, which are important for studying polymer chain dynamics and morphology. mdpi.comrsc.org

Prediction of Thermo-Mechanical Properties of Cured Resins

Computational modeling, particularly through molecular dynamics (MD) and molecular mechanics (MM) simulations, serves as a powerful tool for predicting the thermo-mechanical properties of cured phthalonitrile resins. These simulations provide molecular-level insights that are often difficult to obtain experimentally, allowing researchers to forecast material behavior and guide the design of new polymer systems. By constructing atomistic models of crosslinked polymer networks, it is possible to simulate their response to thermal and mechanical stimuli.

A key focus of these computational studies is the effect of crosslink density on the material's properties. For instance, in studies of phthalonitrile systems such as those based on 4,4′-bis(3,4-dicyanophenoxy)biphenyl (BPh) monomer cured with 1,3-bis(3-aminophenoxy)benzene (B75826) (m-APB), simulations have been used to build a series of models with varying crosslink densities. ecust.edu.cnnih.govnih.gov These models are then subjected to simulated thermal and mechanical tests to predict key properties.

One critical property that can be accurately predicted is the coefficient of linear thermal expansion (CLTE). Simulations show that the CLTE is dependent on the crosslink density, generally increasing as the crosslink density decreases due to the increased mobility of the polymer chains. nih.gov The predicted CLTE values from these models have shown good agreement with experimental results, validating the predictive power of the simulations and confirming the high thermal stability of phthalonitrile networks. ecust.edu.cnnih.govnih.gov

The following table presents simulated CLTE data for a BPh-m-APB phthalonitrile polymer system at different crosslink densities, illustrating the predictive capabilities of molecular modeling. nih.gov

Table 1: Predicted Coefficient of Linear Thermal Expansion (CLTE) of a Phthalonitrile Polymer System

Crosslink Density (%) CLTE in Glassy Regime (10⁻⁶ /K) CLTE in Rubbery Regime (10⁻⁶ /K)
25 69.8 145.7
50 61.2 121.5

Mechanical properties such as Young's modulus and storage modulus are also routinely predicted. Simulations consistently demonstrate that the resin's strength and stiffness increase with higher crosslink densities. ecust.edu.cnnih.govscienceopen.com This is attributed to the formation of a more robust and interconnected covalent network that can better withstand mechanical loads. scienceopen.com Furthermore, MD simulations can capture the volume shrinkage that occurs during the curing process as the network forms, a critical parameter for managing residual stresses in composite manufacturing. ecust.edu.cn By comparing simulation data with experimental measurements from techniques like Dynamic Mechanical Analysis (DMA), researchers can refine their models and gain confidence in their predictive capabilities for properties like glass transition temperature (Tg). scienceopen.comaip.org

Mechanistic Investigations via Computational Chemistry

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides profound insights into the complex chemical reactions that govern the synthesis and polymerization of phthalonitrile systems. These theoretical studies allow for the detailed exploration of reaction pathways, the identification of transient intermediates, and the quantification of energy barriers, which are often challenging to characterize through experimental means alone.

Elucidation of Reaction Pathways in Synthesis and Polymerization

DFT calculations have been instrumental in mapping the intricate curing mechanisms of phthalonitrile resins. For amine-catalyzed systems, computational models using molecules like phthalonitrile and aniline (B41778) have elucidated the step-by-step process of network formation. rsc.org The initial and rate-determining step is the nucleophilic addition of the amine to a nitrile group, which forms a key amidine intermediate. rsc.org

From this amidine intermediate, several competing pathways can lead to the final crosslinked structures observed in the cured resin, including polyisoindoline, triazine, and phthalocyanine. rsc.org DFT studies have shown that the intramolecular cyclization of the amidine intermediate is a crucial step in forming an isoindoline (B1297411) intermediate. rsc.org This isoindoline, along with the initial amidine, can then react further with other phthalonitrile monomers through 6-membered transition states to propagate the network. rsc.org

Computational studies can also shed light on synthesis pathways. For example, DFT has been used to investigate the reaction mechanism for the formation of substituted phthalonitriles, such as the synthesis of 4,5-diaminophthalonitrile (B137029) from 4,5-dibromo-1,2-diaminobenzene and copper cyanide. researchgate.net These calculations reveal the energetics of the reaction, identify activated complexes, and determine activation energies, providing critical information for optimizing synthetic procedures. researchgate.net

Understanding Catalytic Effects at the Molecular Level

Computational chemistry is uniquely suited to explain how different catalysts function at the molecular level to promote phthalonitrile polymerization. In the case of aromatic amine catalysts, DFT calculations have revealed that the amine is not just an initiator but also acts as a vital H-transfer promoter throughout the curing reaction. rsc.org For example, the amine can significantly lower the activation free energy for the cyclization of the amidine intermediate to form isoindoline by acting as an H-transfer shuttle, making this pathway kinetically favorable. rsc.org

The following table summarizes key activation free energies calculated using DFT for various steps in the amine-promoted curing of a model phthalonitrile system, highlighting the role of the catalyst in lowering energy barriers. ecust.edu.cnrsc.org

Table 2: Calculated Activation Free Energies (ΔG‡) for Key Curing Reaction Steps

Reaction Step Catalyst Role ΔG‡ (kcal/mol)
Initial Amine-Nitrile Nucleophilic Addition Initiation 27.0
Amidine Cyclization to Isoindoline (uncatalyzed) - >40.0
Amidine Cyclization to Isoindoline (amine-assisted) H-transfer shuttle 27.0

Beyond amines, computational models have also been used to understand other catalytic systems. For instance, the promotion effect of carborane-based catalysts has been investigated through both experimental and theoretical models. mdpi.comnih.gov These studies revealed that the B-H bond of the carborane can effectively promote the curing reaction via a Markovnikov addition reaction with the nitrile group. mdpi.comnih.gov DFT calculations of the reaction pathways helped to explain the catalytic activity and the resulting enhancement in curing speed at lower temperatures. mdpi.com

Structure-Property Relationship Modeling

A central goal of polymer science is to understand and predict how a molecule's structure dictates the final properties of the bulk material. For this compound and related systems, computational modeling is essential for establishing these quantitative structure-property relationships (QSPRs).

Correlation of Molecular Design with Macroscopic Material Performance

Molecular dynamics simulations provide a direct bridge between molecular design and macroscopic performance. By systematically varying structural parameters in a computational model, one can observe the corresponding changes in predicted material properties. The most direct example in phthalonitrile systems is the correlation between crosslink density and thermo-mechanical performance. nih.govnih.gov

As detailed in section 6.2.3, MD simulations have quantitatively shown that increasing the crosslink density leads to:

Increased Strength and Modulus : A higher density of covalent bonds creates a stiffer, stronger network. nih.gov

Lower Coefficient of Thermal Expansion (CLTE) : The restricted motion of polymer chains in a densely crosslinked network reduces the material's expansion when heated. nih.gov

Higher Glass Transition Temperature (Tg) : The reduced chain mobility raises the temperature required for the transition from a glassy to a rubbery state. aip.orgresearchgate.net

These clear correlations, established through simulation, provide a fundamental understanding that guides material development. For a given application, if higher thermal stability is required, the modeling indicates that the synthetic strategy should favor a higher degree of crosslinking.

Computational Design of Novel this compound Derivatives

Building on the principles of structure-property relationships, computational chemistry enables the in silico design and screening of novel phthalonitrile derivatives before they are ever synthesized in a lab. This approach accelerates the discovery of new high-performance materials by focusing experimental efforts on the most promising candidates.

A computational design workflow for novel this compound derivatives would typically involve several steps:

Virtual Library Generation : A library of candidate molecules is created by systematically modifying the this compound backbone. Modifications could include introducing flexible chain segments like Si-O-Si to improve processability, rsc.org creating branched structures to alter mechanical properties, mdpi.com or changing the aromatic spacer groups to tune thermal stability. sci-hub.se

Property Prediction : For each virtual derivative, computational tools are used to predict key properties.

Monomer Properties : Machine learning models, trained on existing data, can be used to quickly screen for properties like melting point, which is crucial for processability. oaepublish.com

Cured Resin Properties : For the most promising monomers, atomistic models of the cured network are constructed. MD simulations are then run to predict their thermo-mechanical performance (e.g., Tg, modulus, CLTE) as described in section 6.2.3.

Down-Selection : Based on the predicted properties, the virtual library is narrowed down to a small number of candidates that exhibit the desired balance of processability and high performance. These top candidates then become the focus of targeted experimental synthesis and characterization.

This computational approach provides a rational and efficient pathway to developing new this compound derivatives tailored for specific applications, such as those requiring improved processability without compromising the exceptional thermal stability inherent to the phthalonitrile family.

Future Directions and Interdisciplinary Research Opportunities

Sustainable Synthesis Approaches for 4,5-Diphenoxyphthalonitrile

The traditional synthesis of phthalonitriles often involves high-boiling-point solvents, hazardous reagents, and significant energy consumption. Future research must prioritize the development of greener, more sustainable synthetic routes for this compound.

Green Solvents and Reaction Conditions: A primary area of focus is the replacement of conventional solvents like dimethylformamide (DMF) with more environmentally benign alternatives. Studies on other phthalonitriles have explored greener solvents such as anisole (B1667542) and glycerol, which could be adapted for this compound synthesis researchgate.net. Furthermore, solid-state synthesis, which dramatically reduces or eliminates the need for solvents, presents a promising avenue. Ball-milling and aging techniques have been successfully used for other phthalocyanine (B1677752) precursors and could be a key strategy for a more sustainable production process acs.org.

Atom Economy and Waste Reduction: The principles of green chemistry, particularly atom economy, should guide the design of new synthetic pathways. This involves maximizing the incorporation of reactant atoms into the final product, thereby minimizing waste researchgate.net. For instance, innovative approaches for other phthalonitriles utilize starting materials like 4-chlorophthalonitrile (B101201) to avoid the generation of hazardous by-products such as KNO₂ rsc.org. Investigating alternative precursors to the common 4-bromo-5-nitrophthalonitrile could lead to more efficient and cleaner reactions google.com.

Biocatalysis and Renewable Feedstocks: A long-term and transformative goal is the integration of biocatalysis, using enzymes or microorganisms to perform chemical transformations under mild conditions nasa.govutk.edu. This approach offers high selectivity and significantly reduces energy consumption and environmental impact nasa.gov. Research could explore the potential for enzymatic synthesis of the phenoxy ether linkages. Additionally, sourcing the phenol (B47542) or catechol precursors for the diphenoxy moiety from renewable biomass, such as lignin, aligns with the broader shift away from petroleum-based feedstocks and towards a circular economy acs.orgmdpi.comnih.gov.

Life Cycle Assessment (LCA): To holistically evaluate the sustainability of new synthetic methods, a "cradle-to-gate" Life Cycle Assessment (LCA) should be integrated into the research process. LCA quantifies the environmental impacts associated with a product's life cycle, from raw material extraction to the finished monomer, providing a scientific basis for comparing the green credentials of different synthetic routes mdpi.comresearchgate.netrsc.orgresearchgate.net.

Novel Catalyst Development for Low-Temperature and Rapid Curing

A significant barrier to the widespread adoption of phthalonitrile (B49051) resins, including those derived from this compound, is their high curing temperature and long processing times. Developing novel catalysts to facilitate low-temperature and rapid curing is a critical research frontier.

Organometallic and Inorganic Catalysts: While metal salts are known to catalyze phthalonitrile polymerization, future work should focus on more efficient and controllable systems. Research into biphenyl (B1667301) phthalonitrile has shown that carborane-based catalysts can significantly lower the curing temperature and accelerate the curing speed through the promotion effect of the B-H bond researchgate.netwindesheim.nlresearchgate.netnih.gov. Investigating the catalytic activity of alumina (B75360) particles, which have shown an ability to induce exothermic polymerization in resorcinol-based phthalonitriles at lower temperatures, could also yield promising results for the this compound system oaepublish.com.

Ionic Liquids as Curing Agents: Ionic liquids (ILs) are emerging as a versatile class of curing agents. They can act as catalysts, lowering the gelation temperature and reducing the processing viscosity of the resin. Studies on other phthalonitriles have demonstrated that dicyanamide-based ILs are particularly effective due to their high thermal stability and functional groups that promote polymerization mdpi.comnih.gov. The vast number of possible cation-anion combinations in ILs provides a rich design space for tuning the curing behavior of this compound resins nih.govspecificpolymers.com.

Self-Curing and Autocatalytic Systems: A highly desirable approach is to build catalytic functionality directly into the monomer or resin structure. By incorporating active groups like amines or hydroxyls, self-polymerizing phthalonitrile resins can be created, eliminating the need for external catalysts researchgate.netnih.gov. For example, 4-(4-aminophenoxy)-phthalonitrile (4-APN) has been studied as an autocatalytic catalyst researchgate.netspecialchem.com. A deeper understanding of these autocatalytic mechanisms, such as the role of ammonia (B1221849) generation, could lead to the design of new catalysts like 1,3-diiminoisoindoline (B1677754), which has been shown to lower curing temperatures and prevent the formation of voids researchgate.netspecialchem.com.

The table below summarizes findings on low-temperature curing agents investigated for various phthalonitrile systems, which could guide future research for this compound.

Catalyst/Curing Agent ClassExample(s)Observed Effects on Phthalonitrile ResinsPotential for this compound
Carboranes 1,7-bis(hydroxymethyl)-m-carboraneFaster curing speed, lower curing temperature, enhanced thermostability researchgate.netwindesheim.nlresearchgate.netHigh potential to reduce processing temperatures and improve thermal properties.
Ionic Liquids (ILs) Dicyanamide-based ILsLowered gelation temperature, decreased processing viscosity mdpi.comnih.govExcellent potential for improving processability and enabling techniques like RTM.
Inorganic Fillers Alumina particlesCatalytic polymerization effect, induced exothermic peak at lower temperature oaepublish.comPromising for creating dual-function composites with enhanced processability.
Self-Catalyzing Groups Aminophenoxy-phthalonitrile (4-APN)Autocatalytic curing, but can release ammonia researchgate.netspecialchem.comCould be adapted to create self-curing this compound systems.
Novel Organic Catalysts 1,3-diiminoisoindoline (1,3-DII)Lower curing temperature than amines, eliminates ammonia release specialchem.comA promising alternative to traditional amine catalysts for void-free curing.

Integration of this compound Polymers in Smart Materials and Devices

The unique electronic and structural properties of polymers and phthalocyanines derived from this compound open up opportunities in smart materials and devices.

High-Frequency Electronics and Packaging: Phthalonitrile polymers are known for their low dielectric constant and loss, making them excellent candidates for applications in microelectronic packaging, radomes, and high-frequency circuit boards acs.orgrsc.orgresearchgate.netmanipal.eduspecificpolymers.com. Future research should focus on characterizing the dielectric properties of this compound-based polymers across a wide frequency range and developing composites, for instance with hollow glass microspheres, to further reduce the dielectric constant for next-generation electronics acs.org.

Sensors and Actuators: Phthalocyanines derived from this compound could be used as the active layer in chemical sensors. The extended π-system of the phthalocyanine macrocycle is highly sensitive to interactions with gas molecules like nitric oxide (NO) and ammonia (NH₃), leading to measurable changes in conductivity or optical properties specialchem.comfrontiersin.orgsemanticscholar.org. By incorporating different metal ions into the phthalocyanine core, sensors can be tuned for specific analytes frontiersin.org. Furthermore, the development of polymer-based actuators is a major field in smart materials; the high mechanical integrity and thermal stability of phthalonitrile polymers could provide a robust matrix for creating novel stimuli-responsive actuators youtube.comnih.gov.

Electrochromic Devices: Metal-phthalocyanine complexes can exhibit multiple stable redox states, each with a distinct color. This electrochromic behavior is promising for applications in smart windows, displays, and optical data storage dntb.gov.ua. Research into lanthanide bis-phthalocyanine complexes has shown the ability to switch between green, orange, and red states dntb.gov.ua. Investigating the electrochromic properties of phthalocyanines derived from this compound could lead to new, highly stable electrochromic materials.

Advanced Composite Manufacturing Techniques with Phthalonitrile Resins

To move this compound-based composites from the laboratory to industrial applications, research into advanced and cost-effective manufacturing techniques is essential. The focus should be on moving beyond traditional, energy-intensive autoclave processing.

Out-of-Autoclave (OoA) Processing: Techniques like Resin Transfer Molding (RTM) and Vacuum Bag Only (VBO) curing are more economical for producing large composite structures researchgate.netspecificpolymers.comresearchgate.net. The development of low-viscosity resin formulations of this compound, potentially through the use of reactive plasticizers or novel catalysts, is crucial for these infusion-based methods comsol.comresearchgate.netresearchgate.netwindesheim.nlq-chem.com. The goal is to achieve void-free composites with properties comparable to autoclaved parts but at a fraction of the cost researchgate.net.

Automated Fiber Placement (AFP): AFP is an additive manufacturing process that uses robotics to precisely place reinforcing fibers, enabling the fabrication of highly complex and optimized composite parts nih.govresearchgate.netrsc.orgresearchgate.netnih.gov. Developing this compound resin systems that are compatible with AFP, such as in the form of pre-impregnated tows with controlled tack and rheology, would open the door to manufacturing next-generation aerospace components with unparalleled precision and performance researchgate.netnih.gov.

Additive Manufacturing (3D Printing): While challenging for thermosets, the development of 3D printing techniques for high-performance polymers is a rapidly advancing field. Research could explore novel liquid this compound monomers or formulations suitable for printing processes, allowing for the direct fabrication of complex, three-dimensional parts with the exceptional thermal stability inherent to phthalonitrile chemistry.

Exploration of Bio-Inspired Applications for Phthalocyanines Derived from this compound

Phthalocyanines are structurally analogous to porphyrins, the active centers in biological molecules like chlorophyll (B73375) and hemoglobin researchgate.net. This similarity provides a rich foundation for exploring bio-inspired applications.

Artificial Photosynthesis: Phthalocyanines are excellent photosensitizers and can be used to construct artificial photosynthetic systems for solar fuel production researchgate.netresearchgate.netwindesheim.nloaepublish.commdpi.com. In these systems, the phthalocyanine molecule captures light energy and initiates electron transfer processes that can drive reactions like water splitting to produce hydrogen or the reduction of carbon dioxide (CO₂) into chemical fuels windesheim.nlmdpi.comnih.gov. Phthalocyanines derived from this compound could be integrated with catalysts and semiconductor materials to create efficient and stable systems for renewable energy generation windesheim.nlmdpi.com.

Biomimetic Catalysis: The metal center of a phthalocyanine can mimic the active sites of metalloenzymes. This allows them to act as robust and efficient catalysts for a variety of chemical transformations, including selective oxidation reactions google.comnasa.gov. By tuning the metal ion and the peripheral phenoxy substituents of the this compound-derived phthalocyanine, catalysts with tailored activity and selectivity for specific industrial processes could be designed google.comresearchgate.net.

Biosensors and Photodynamic Therapy: The unique optical and electrochemical properties of phthalocyanines make them ideal for biosensing applications researchgate.net. They can be functionalized to selectively bind to biomolecules, with the binding event transduced into a measurable signal. Furthermore, as photosensitizers, they can generate reactive oxygen species upon light irradiation, a property that is harnessed in photodynamic therapy for the treatment of cancers and bacterial infections. The phenoxy groups on the this compound precursor could serve as handles for conjugation to biomolecules, enhancing targeting and efficacy.

Multiscale Modeling and Simulation for Predictive Materials Design

Computational modeling and simulation are indispensable tools for accelerating materials discovery and optimizing performance. A multiscale modeling approach can provide a comprehensive understanding of this compound-based materials, from the molecular to the macroscopic level.

Quantum Mechanics (QM): At the most fundamental level, Density Functional Theory (DFT) can be used to elucidate the curing mechanism of this compound with various catalysts rsc.orgresearchgate.netspecificpolymers.com. DFT calculations can predict reaction pathways, transition states, and activation energies, providing a molecular-level understanding that guides the development of more efficient curing systems researchgate.netrsc.orgresearchgate.net.

Molecular Dynamics (MD): Atomistic MD simulations can be used to predict the thermomechanical properties of the cross-linked polymer network mdpi.com. By simulating the arrangement and motion of polymer chains, key properties such as the glass transition temperature (Tg), density, and mechanical moduli can be calculated before the material is ever synthesized in the lab mdpi.com.

Machine Learning (ML) and Data-Driven Design: By combining computational data from MD simulations with existing experimental data, machine learning models can be trained to predict the properties of new phthalonitrile monomers. This data-driven approach has been successfully used to predict the melting points of novel phthalonitrile structures, helping to screen for candidates with better processability mdpi.com. This methodology could be applied to this compound derivatives to rapidly identify structures with optimal property profiles.

Mesoscale and Continuum Modeling: Information from atomistic simulations can be passed to higher-level models. Mesoscale simulations can predict the morphology of polymer blends and composites, while Finite Element Modeling (FEM) can use the predicted bulk properties to simulate the performance of a final composite part under real-world loading conditions nih.gov. This hierarchical modeling approach creates a digital thread, enabling the predictive design of materials and components from the molecule up researchgate.netwindesheim.nlnih.gov.

Recyclability and End-of-Life Considerations for Phthalonitrile-Based Materials

The robust chemical and thermal stability that makes phthalonitrile polymers so valuable also presents a significant end-of-life challenge. As with other high-performance thermosets, they cannot be simply melted and reformed. Future research must address the circular economy for these advanced materials.

Chemical Recycling (Solvolysis): Chemical recycling is a promising strategy to break down the cross-linked polymer network into its constituent monomers or valuable chemical feedstocks researchgate.netnasa.govdntb.gov.uacomsol.com. This involves using solvents, often at elevated temperatures and pressures (sub- or supercritical conditions), sometimes with a catalyst, to selectively cleave the polymer backbone nasa.govdntb.gov.ua. For this compound polymers, research could focus on identifying solvent/catalyst systems that can break the ether linkages or the heterocyclic rings formed during curing, allowing for the recovery of valuable precursors.

Pyrolysis and Upcycling to Carbon Materials: Due to their high aromatic content and char yield, phthalonitrile resins are excellent precursors for carbon materials researchgate.net. Pyrolysis—heating the composite in an inert atmosphere to high temperatures (e.g., 500-1000 °C)—can be used to decompose the polymer matrix, leaving behind the reinforcing fibers (e.g., carbon fibers) and a carbonaceous char google.comcomsol.com. This process not only allows for the recovery of high-value carbon fibers but also offers a pathway to upcycle the matrix. A single impregnation-cure-pyrolysis cycle with phthalonitrile resins can produce dense, high-quality carbon-carbon (C/C) composites, which are used in ultra-high-temperature applications like brake discs and rocket nozzles google.comspecialchem.com.

Structural Re-use and Mechanical Recycling: While less ideal for high-performance applications, mechanical recycling and structural re-use are viable options. End-of-life composite parts can be ground into powder or chopped into flakes and used as filler or reinforcement in new materials, such as in concrete or lower-performance composites researchgate.netnih.gov. The "structural re-use" concept involves machining old parts into larger elements that retain some of their original composite properties and embedding them in a new resin matrix researchgate.net.

The table below outlines potential end-of-life strategies for composites made from this compound resin.

StrategyDescriptionRecovered ProductsPotential Applications of Recovered Products
Chemical Recycling Decomposition of the polymer matrix using solvents and catalysts.Monomers/Oligomers, Reinforcing FibersRepolymerization into new resins, re-use in new composites.
Pyrolysis / Upcycling Thermal decomposition in an inert atmosphere.Carbon Char, Reinforcing FibersProduction of high-performance Carbon-Carbon (C/C) composites.
Mechanical Recycling Grinding or shredding of composite parts.Powdered or fibrous fillerReinforcement in new, lower-performance composites or other materials (e.g., concrete).
Structural Re-use Machining EoL parts into elements for new composites.Composite flakes or stripsReinforcement in new composite parts for applications like infrastructure.

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4,5-diphenoxyphthalonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.